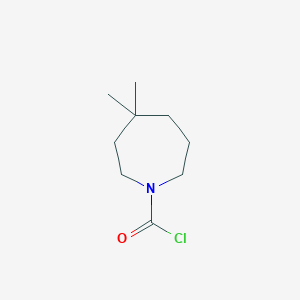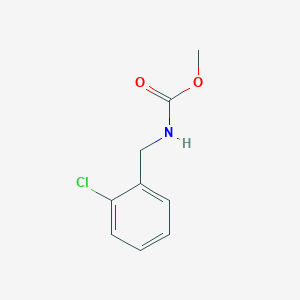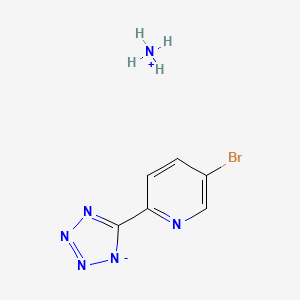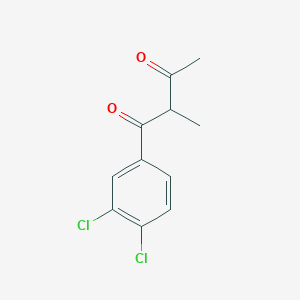
1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione is an organic compound characterized by the presence of a dichlorophenyl group attached to a butane-1,3-dione backbone
準備方法
The synthesis of 1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve continuous flow processes to enhance yield and efficiency .
化学反応の分析
1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule, while nucleophilic substitution reactions can replace the dichlorophenyl group with other functional groups
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in organic synthesis reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione can be compared with other similar compounds such as:
3,4-Dichlorophenylhydrazine hydrochloride: This compound shares the dichlorophenyl group but differs in its hydrazine functionality.
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: Another related compound with a similar dichlorophenyl group but a different structural backbone.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: These compounds have a more complex structure and are studied for their pharmacological properties.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields
特性
分子式 |
C11H10Cl2O2 |
|---|---|
分子量 |
245.10 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H10Cl2O2/c1-6(7(2)14)11(15)8-3-4-9(12)10(13)5-8/h3-6H,1-2H3 |
InChIキー |
DVYDGFUXWCVJKI-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


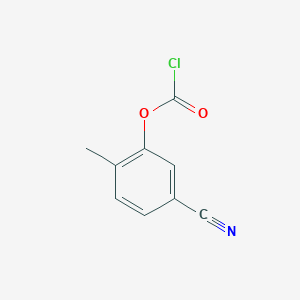
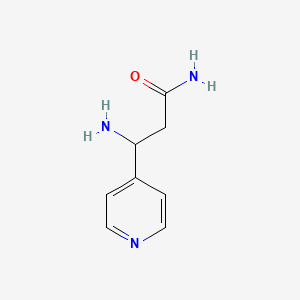
![tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B13090919.png)
![4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090923.png)
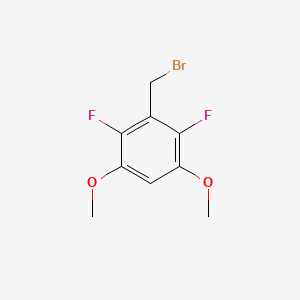
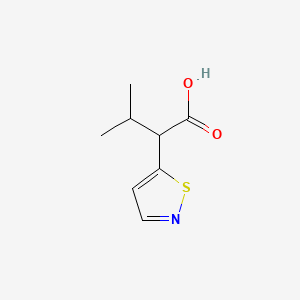
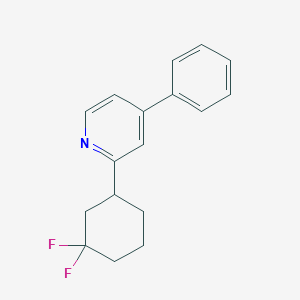
![3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13090933.png)
![6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13090935.png)
